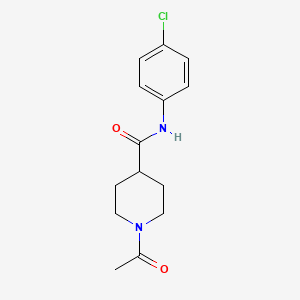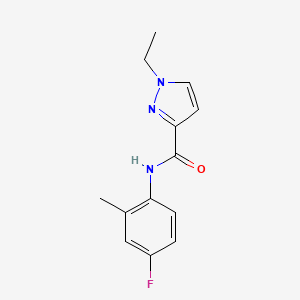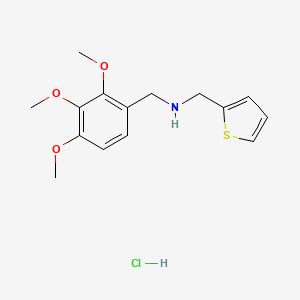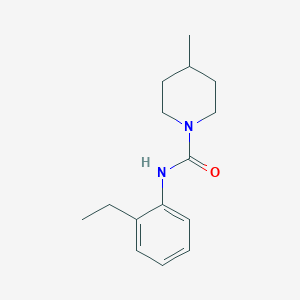![molecular formula C18H24N6O2 B5432017 N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5432017.png)
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as PP2, is a small molecule inhibitor that has been used extensively in scientific research. PP2 is a potent inhibitor of the Src family of tyrosine kinases, which are involved in a variety of cellular processes including cell proliferation, differentiation, adhesion, and survival.
作用机制
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea acts as a competitive inhibitor of the ATP-binding site of Src family kinases. By binding to this site, this compound prevents the kinase from phosphorylating its downstream targets, leading to a decrease in cellular signaling. This compound has been shown to inhibit the activity of Src family kinases with high selectivity, making it a useful tool for studying the role of these kinases in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of Src family kinases by this compound has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to decrease the activation of downstream signaling pathways, including the MAPK and PI3K pathways. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has several advantages for use in lab experiments. It is a potent and selective inhibitor of Src family kinases, making it a useful tool for studying the role of these kinases in various cellular processes. This compound is also relatively easy to synthesize and has good solubility in aqueous solutions. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases or cellular processes. In addition, this compound has a relatively short half-life in vivo, which may limit its usefulness in animal studies.
未来方向
There are several future directions for research on N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the identification of new downstream targets of Src family kinases, which may lead to the development of new therapeutic targets for cancer and other diseases. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may lead to the development of more effective cancer therapies.
合成方法
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis of this compound involves the reaction of 3-methylphenyl isocyanate with 6-(4-morpholinyl)-4-pyrimidinamine in the presence of 1,2-bis(dimethylamino)ethane and triethylamine. The resulting intermediate is then treated with N-(2-aminoethyl)-piperazine to yield this compound.
科学研究应用
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been widely used in scientific research to study the role of the Src family of tyrosine kinases in various cellular processes. This compound has been shown to inhibit the activity of Src family kinases in a variety of cell types, including fibroblasts, epithelial cells, and neurons. This compound has also been used to study the role of Src family kinases in cancer, inflammation, and angiogenesis.
属性
IUPAC Name |
1-(3-methylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-14-3-2-4-15(11-14)23-18(25)20-6-5-19-16-12-17(22-13-21-16)24-7-9-26-10-8-24/h2-4,11-13H,5-10H2,1H3,(H,19,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAZMHWJIYPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)

![5-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431967.png)


![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)

![N-(5-chloro-2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5432016.png)
![2-[4-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5432028.png)
![tert-butyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5432033.png)